molecular formula C20H32N2O3 B6029680 2-[1-[(4-Ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol

2-[1-[(4-Ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol

Cat. No.: B6029680
M. Wt: 348.5 g/mol
InChI Key: CQRWUFFOHNIRFI-UHFFFAOYSA-N
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Description

2-[1-[(4-Ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(4-Ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Ethoxyphenyl Group: The piperazine ring is then reacted with 4-ethoxybenzyl chloride in the presence of a base to introduce the ethoxyphenyl group.

    Introduction of Oxan-4-yl Group: The final step involves the reaction of the intermediate with oxan-4-yl chloride to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(4-Ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxyphenyl and oxan-4-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[1-[(4-Ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly as a ligand for various receptors in the central nervous system.

    Pharmacology: It is used in pharmacological studies to investigate its effects on different biological pathways and its potential as a drug candidate.

    Biochemistry: The compound is used in biochemical assays to study its interactions with enzymes and other proteins.

    Industrial Applications: It may have applications in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-[(4-Ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core but differ in their substituents, leading to different biological activities.

    N,N-Diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine: This compound has a similar ethoxyphenyl group but differs in its overall structure and pharmacological properties.

Uniqueness

2-[1-[(4-Ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-2-25-20-5-3-17(4-6-20)15-21-10-11-22(16-19(21)7-12-23)18-8-13-24-14-9-18/h3-6,18-19,23H,2,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRWUFFOHNIRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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